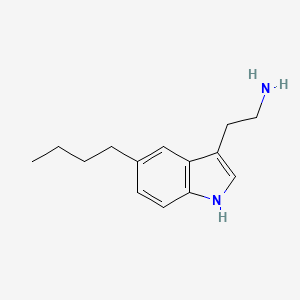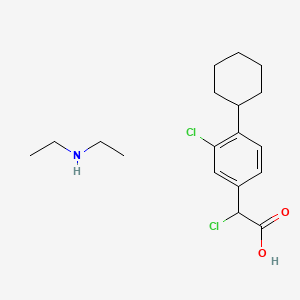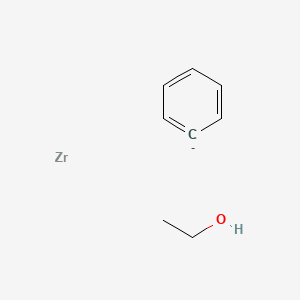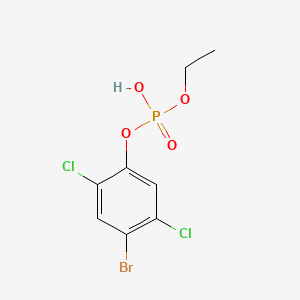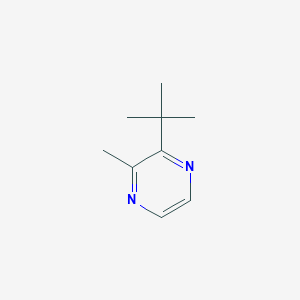
2-tert-Butyl-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3-methylpyrazine is an organic compound with the molecular formula C9H14N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is known for its distinct odor and is often used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-methylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and high yield of the compound while maintaining the necessary reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different alkyl-substituted pyrazines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alkyl-substituted pyrazines.
Substitution: Functionalized pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-3-methylpyrazine
- 2-Isobutyl-3-methylpyrazine
- 2-tert-Butyl-3-ethylpyrazine
Uniqueness
2-tert-Butyl-3-methylpyrazine is unique due to its specific tert-butyl and methyl substituents on the pyrazine ring. These substituents confer distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
40790-15-6 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-tert-butyl-3-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)4)11-6-5-10-7/h5-6H,1-4H3 |
Clave InChI |
LRIWCZYPXLIJJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
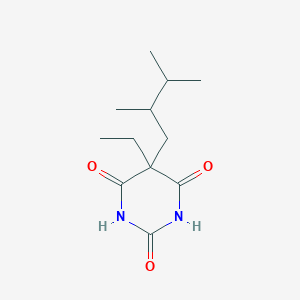


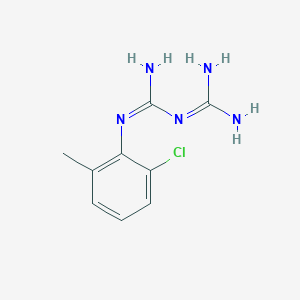
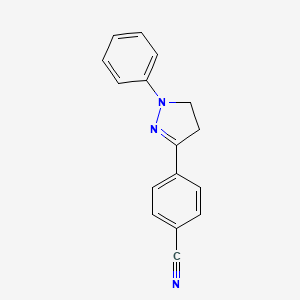

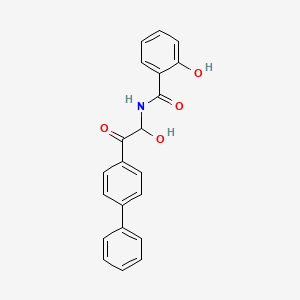

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
